molecular formula C18H22N2O3 B157862 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide CAS No. 10155-47-2

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide

Cat. No.: B157862
CAS No.: 10155-47-2
M. Wt: 314.4 g/mol
InChI Key: OTEFEXJNJQIESQ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide is an organic compound with the molecular formula C18H22N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a naphthalene ring system, which is a common structural motif in many organic compounds, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Similar structure but with a different substituent on the amide nitrogen.

    2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Features a methyl group on the phenyl ring.

Uniqueness

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17-13-15-5-2-1-4-14(15)12-16(17)18(22)19-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12-13,21H,3,6-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEFEXJNJQIESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064977
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56315628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10155-47-2
Record name 2-Hydroxy-3-naphthoic acid morpholinopropylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10155-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-(4-morpholinyl)propyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010155472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N-(3-morpholinopropyl)-2-naphthamide
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